molecular formula C8H11BrClF3 B1585840 1-Bromo-2-chloro-1,1,2-trifluoro-3-octene CAS No. 30428-56-9

1-Bromo-2-chloro-1,1,2-trifluoro-3-octene

Cat. No. B1585840
CAS RN: 30428-56-9
M. Wt: 279.52 g/mol
InChI Key: HBFAGZRUEZHODB-UHFFFAOYSA-N
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Description

“1-Bromo-2-chloro-1,1,2-trifluoro-3-octene” is a halogenated hydrocarbon. It contains bromine, chlorine, and fluorine atoms attached to an octene (an eight-carbon chain with a double bond). The presence of multiple halogens and a double bond suggests that it could participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve halogenation reactions, where bromine, chlorine, and fluorine atoms are introduced into an organic molecule . The exact method would depend on the starting materials and the specific conditions required to selectively introduce the different halogens .


Molecular Structure Analysis

The molecule’s structure would be determined by the positions of the halogens and the double bond within the octene chain. The presence of halogens, which are highly electronegative, would significantly influence the molecule’s polarity and potentially its reactivity .


Chemical Reactions Analysis

As a halogenated alkene, “1-Bromo-2-chloro-1,1,2-trifluoro-3-octene” could undergo various reactions. These might include addition reactions at the double bond, substitution reactions involving the halogens, and potentially elimination reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-chloro-1,1,2-trifluoro-3-octene” would be influenced by its structure. The presence of halogens would likely make the compound relatively dense and possibly quite volatile. The compound’s reactivity would be influenced by the positions of the halogens and the double bond .

Scientific Research Applications

Ion Chemistry in Air Plasma

The ion chemistry of halothane, a compound with bromo, chloro, and trifluoro substituents, in air plasma was investigated using atmospheric pressure chemical ionization mass spectrometry (APCI-MS), revealing insights into its ionized forms and reaction mechanisms in the presence of air plasma (Marotta et al., 2005).

Electrophilic Fluorination

A study on SelectfluorTM F-TEDA-BF4, a reagent used for electrophilic fluorination, discusses its utility as a mediator or catalyst in various organic synthesis reactions, highlighting the broader applicability of fluorine-rich compounds in synthetic chemistry (Stavber, 2011).

Polymerization of Bicyclic Acetals

Research on the polymerization of bicyclic acetals, including halogenated intermediates, underlines the potential for creating polymers through cationic polymerization processes, indicating applications in materials science (Okada et al., 1982).

Halogenation Reactions

Investigations into the reagent-modulated site selectivities for the metalation of halobenzotrifluorides provide insight into the regioselectivity and reactivity of halogenated compounds, which could be relevant for designing reactions involving 1-Bromo-2-chloro-1,1,2-trifluoro-3-octene (Mongin et al., 1996).

Building Blocks for Fluorine Compounds

The use of 1-bromo-1-chloro-2,2,2-trifluoroethane (halothane) as a building block for various fluorine-containing compounds through organometallic and free radical reactions suggests a similar potential for 1-Bromo-2-chloro-1,1,2-trifluoro-3-octene in synthesizing fluorinated organic molecules (Dmowski, 2011).

Safety And Hazards

As with any chemical, handling “1-Bromo-2-chloro-1,1,2-trifluoro-3-octene” would require appropriate safety precautions. Halogenated hydrocarbons can be hazardous and may require special handling and disposal procedures .

Future Directions

The study and application of halogenated hydrocarbons is a significant area of research in organic chemistry. Compounds like “1-Bromo-2-chloro-1,1,2-trifluoro-3-octene” could potentially be used in the synthesis of pharmaceuticals, agrochemicals, and other useful organic compounds .

properties

IUPAC Name

(E)-1-bromo-2-chloro-1,1,2-trifluorooct-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrClF3/c1-2-3-4-5-6-7(10,11)8(9,12)13/h5-6H,2-4H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFAGZRUEZHODB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-1,1,2-trifluoro-3-octene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-chloro-1,1,2-trifluoro-3-octene
Reactant of Route 2
1-Bromo-2-chloro-1,1,2-trifluoro-3-octene
Reactant of Route 3
1-Bromo-2-chloro-1,1,2-trifluoro-3-octene
Reactant of Route 4
1-Bromo-2-chloro-1,1,2-trifluoro-3-octene
Reactant of Route 5
1-Bromo-2-chloro-1,1,2-trifluoro-3-octene
Reactant of Route 6
1-Bromo-2-chloro-1,1,2-trifluoro-3-octene

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